5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique pyrazole ring structure, which contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, contributing to their diverse range of activities .
Mode of Action
It’s worth noting that the 5-aminopyrazole system, which is a significant part of this compound, has gained considerable interest due to its long history of use in the pharmaceutical and agrochemical industries .
Result of Action
Compounds with similar structures have shown a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. For instance, it has been shown to interact with enzymes like acetylcholinesterase, affecting their catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis approach is favored for its atom economy and efficiency, avoiding the need for purification of intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an antifungal and antibacterial agent.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-2-1(4(9)10)3(8)7-6-2/h(H,9,10)(H4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFAQHENFQMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NNC1=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651273 | |
Record name | 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412301-20-3 | |
Record name | 5-Amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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